trans-1,2-Cyclohexanedicarboxylic acid

Overview

Description

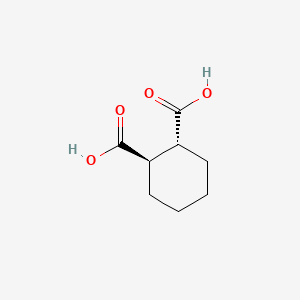

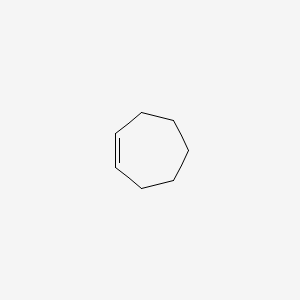

Trans-1,2-Cyclohexanedicarboxylic Acid is an organic compound with the formula C8H12O4 and a molecular weight of 172.1785 . It is also known as trans-Cyclohexane-1,2-dicarboxylic acid . This compound is used as a reagent in the synthesis of enantiopure (α-cyanoalkyl) (tetrahydropyrido [4,3-b]indolecarbonyl)cyclohexanecarboxamides and its analogs as selective cathepsin K inhibitors for the treatment of osteoarthritis .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two carboxylic acid groups attached at the 1 and 2 positions . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 228-230 °C . It has a molecular weight of 172.18 . The compound is non-combustible .Scientific Research Applications

pH-Trigger for Conformational Control :Trans-1,2-cyclohexanedicarboxylic acid derivatives can undergo dramatic conformational changes under the action of strong bases, enabling pH-induced conformational switching. This property is useful in developing molecules that can change shape in response to pH changes, with potential applications in drug delivery systems and molecular machines (Samoshin et al., 1996).

Optimization of Synthetic Processes :Research has been conducted on optimizing the synthesis of this compound, improving yields and purity. Such optimization is crucial for industrial applications where this compound is used as a building block for more complex molecules (Yang Chang-a, 2013).

Building Block for Helical β-Peptides :this compound is an important precursor for synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides. These peptides have potential applications in developing new pharmaceuticals and biomaterials (Berkessel et al., 2002).

Optical Rotatory Properties in Polymers :The optical rotatory properties of this compound and its derivatives are crucial in the synthesis of stereoregular polymers. Understanding these properties can lead to the development of new materials with specific optical characteristics (Overberger et al., 2007).

Influence on Colloidal Forces in Dispersions :The cis and trans isomers of this compound significantly affect the yield stress behavior in concentrated dispersions. This understanding can be applied in formulating stable colloidal systems in various industrial applications (Chandramalar et al., 1999).

Application in Coordination Chemistry :this compound is used in the synthesis of uranyl ion complexes, which can lead to a variety of molecular and polymeric architectures. This is particularly relevant in the field of coordination chemistry and materials science (Thuéry & Harrowfield, 2017).

Photoluminescent Properties in Metal-Organic Frameworks :this compound is integral in the formation of photoluminescent metal-organic frameworks. These frameworks have potential applications in sensors, light-emitting devices, and photovoltaics (Yu et al., 2007).

Safety and Hazards

Trans-1,2-Cyclohexanedicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also toxic to specific target organs through single exposure, particularly the respiratory system . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

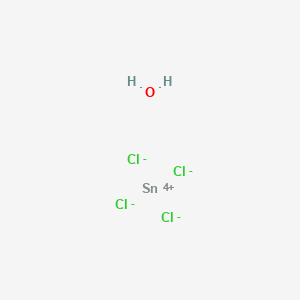

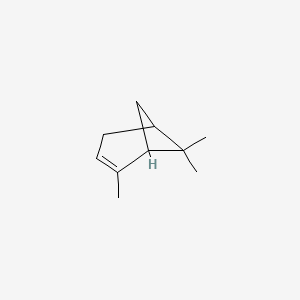

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans-1,2-cyclohexanedicarboxylic acid?

A1: The molecular formula is C8H12O4, and the molecular weight is 172.18 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various techniques like NMR ((1)H, (13)C, and (19)F), IR spectroscopy, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ] X-ray crystallography has also been extensively used to determine the crystal structures of the acid and its salts. [, , , , , ]

Q3: What are the different isomers of cyclohexanedicarboxylic acid?

A3: There are three main isomers: cis-1,2-cyclohexanedicarboxylic acid, this compound, and cis/trans 1,3-cyclohexanedicarboxylic acid. Each isomer exhibits different physical and chemical properties. [, , , ]

Q4: Is this compound chiral?

A4: Yes, it exists as two enantiomers, (1R,2R) and (1S,2S), due to the two chiral carbon atoms in its cyclohexane ring. [, , , , , ]

Q5: How are the enantiomers of this compound separated?

A5: The most common method is chiral resolution, typically by forming diastereomeric salts with optically active amines like (R)- or (S)-1-phenylethylamine or (R)-α-methylbenzylamine. These salts can then be separated based on their different solubilities. [, , ]

Q6: What are the main applications of this compound?

A6: It serves as a valuable building block in various fields:

- Coordination polymers: It acts as a ligand, forming diverse structures with metal ions like cobalt, uranyl, and others, with applications in gas storage, sensors, and catalysis. [, , , ]

- Chiral synthesis: Enantiopure forms are crucial for synthesizing chiral molecules, including pharmaceuticals and other bioactive compounds. [, ]

- Polymers: It is a monomer for producing polyesters and polyamides with specific properties, including stereoregularity. [, ]

- Supramolecular chemistry: It forms host-guest complexes and self-assembled structures due to its ability to participate in hydrogen bonding. [, ]

Q7: How does the chirality of this compound impact its applications?

A7: Chirality significantly influences the properties and applications of the acid:

- Coordination polymers: Using enantiopure forms leads to the formation of chiral frameworks with potential applications in enantioselective catalysis and separation. [, ]

- Supramolecular chemistry: Chiral recognition and the formation of helical assemblies are observed when interacting with other chiral molecules. []

- Polymers: Polymer properties are affected by the chirality of the monomer, influencing factors like crystallinity and thermal behavior. []

Q8: What are the conformational preferences of this compound and its derivatives?

A8: Studies using various techniques like NMR, CD spectroscopy, and dipole moment measurements revealed that the conformational preferences are influenced by:

Q9: How do the carboxyl groups in this compound interact during fragmentation in mass spectrometry?

A9: Studies showed that the carboxyl groups in the cis isomer interact more readily, leading to a more facile loss of water from the molecular ion compared to the trans isomer. This difference is attributed to the spatial arrangement of the carboxyl groups and their ability to form a stable anhydride structure in the fragment ion. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,6R)-5,6-Bis(diphenylphosphino)bicyclo[2.2.1]hept-2-ene](/img/structure/B7800812.png)